molecular formula C26H48N2O7S B3337511 N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine CAS No. 681239-94-1

N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine

Cat. No.: B3337511
CAS No.: 681239-94-1
M. Wt: 532.7 g/mol
InChI Key: GIASYAZZSODPPA-QFIPXVFZSA-N
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Description

N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine is a complex organic compound that features a lysine backbone with carboxymethyl and sulfanylhexadecanoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine typically involves multiple steps:

    Protection of the Lysine Amino Group: The amino group of lysine is protected using a suitable protecting group to prevent unwanted reactions.

    Carboxymethylation: The protected lysine is then reacted with a carboxymethylating agent, such as chloroacetic acid, under basic conditions to introduce the carboxymethyl groups.

    Deprotection: The protecting group is removed to free the amino group.

    Acylation: The free amino group is then acylated with 16-sulfanylhexadecanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxymethyl groups can be reduced to form alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine has several scientific research applications:

    Biochemistry: It can be used as a building block for peptide synthesis or as a ligand in metal coordination complexes.

    Materials Science: It can be used in the synthesis of functionalized polymers or as a surfactant in nanomaterial synthesis.

Mechanism of Action

The mechanism of action of N2,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine depends on its specific application. For instance:

    In Biochemistry: It may act as a chelating agent, binding to metal ions and facilitating enzymatic reactions.

    In Pharmaceuticals: It could interact with biological membranes or proteins, altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~2~-Bis(carboxymethyl)-L-lysine: Lacks the sulfanylhexadecanoyl group, making it less hydrophobic.

    N~6~-(16-sulfanylhexadecanoyl)-L-lysine: Lacks the carboxymethyl groups, affecting its solubility and reactivity.

Uniqueness

N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine is unique due to the combination of hydrophilic carboxymethyl groups and a hydrophobic sulfanylhexadecanoyl group, giving it amphiphilic properties that can be exploited in various applications.

Properties

IUPAC Name

(2S)-2-[bis(carboxymethyl)amino]-6-(16-sulfanylhexadecanoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48N2O7S/c29-23(17-12-10-8-6-4-2-1-3-5-7-9-11-15-19-36)27-18-14-13-16-22(26(34)35)28(20-24(30)31)21-25(32)33/h22,36H,1-21H2,(H,27,29)(H,30,31)(H,32,33)(H,34,35)/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIASYAZZSODPPA-QFIPXVFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478628
Record name N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681239-94-1
Record name N~2~,N~2~-Bis(carboxymethyl)-N~6~-(16-sulfanylhexadecanoyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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